An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Introduction: The Strategic Importance of a Privileged Scaffold
5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound belonging to the 7-azaindole class. Azaindoles are recognized as "privileged scaffolds" in medicinal chemistry, serving as bioisosteric replacements for the naturally occurring indole nucleus.[1][2] The strategic incorporation of a nitrogen atom into the indole's benzene ring fundamentally alters the molecule's physicochemical properties, often leading to enhanced aqueous solubility, modulated lipophilicity (LogP), and the introduction of an additional hydrogen bond acceptor site.[1] These modifications can result in improved pharmacokinetic profiles and stronger binding affinities to biological targets. This particular derivative, functionalized with a bromine atom at the 5-position and a carbonitrile group at the 3-position, is a key intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors.[3] A thorough understanding of its core physical properties is therefore not merely academic but essential for its effective utilization in synthetic chemistry, process development, and drug design.
Molecular and Electronic Structure
The foundational characteristics of a molecule are dictated by its structure. 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is built upon a planar, fused bicyclic system where an electron-rich pyrrole ring is fused to an electron-deficient pyridine ring. This electronic dichotomy governs its reactivity and intermolecular interactions. The bromine atom at C5 and the nitrile group at C3 are both electron-withdrawing, further modulating the electronic landscape of the aromatic system.
Core Physicochemical Properties
A summary of the key physical and chemical identifiers for this compound is presented below. While experimental data for this specific derivative is not universally published, properties can be reliably inferred from the parent scaffold and closely related analogues.
| Property | Value / Observation | Source(s) |
| Molecular Formula | C₈H₄BrN₃ | |
| Molecular Weight | 222.04 g/mol | |
| CAS Number | 952213-97-9 | - |
| Appearance | Expected to be a solid, likely white to light yellow/brown powder or crystalline material. | |
| Melting Point | Data not available. The parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, melts at 178-182 °C. The addition of the nitrile group may alter this value. | [4][5] |
| Solubility | Data not available. Azaindoles generally exhibit enhanced aqueous solubility over indoles.[1] Expected to be soluble in common organic solvents like DMSO, methanol, and chloroform.[2] | |
| pKa | Data not available. The molecule possesses two key ionizable centers: the pyrrole N-H proton (weakly acidic, pKa ~16-17) and the pyridine nitrogen (basic, pKa ~4-5).[2][6] | |
| LogP | Data not available. This value is critical for predicting membrane permeability and overall drug-likeness. |
Spectroscopic Profile
Spectroscopic analysis is indispensable for structural verification and purity assessment. The expected spectral characteristics are detailed below, with reference data provided from the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, where applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals for the four aromatic protons and the N-H proton. Based on the spectrum of the parent compound (5-bromo-1H-pyrrolo[2,3-b]pyridine in DMF-d₇), the key signals would be:[7][8]
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A broad singlet for the pyrrole N-H proton, typically at a high chemical shift (>11 ppm).
-
A doublet for the H6 proton.
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A doublet for the H4 proton.
-
A singlet for the H2 proton (replacing the triplet seen in the parent compound due to the absence of the adjacent H3 proton).
-
The signal for the H3 proton would be absent due to substitution with the nitrile group.
-
-
¹³C NMR: The carbon spectrum would display eight distinct signals. Key features would include:
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:
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~3100-3300 cm⁻¹: N-H stretching vibration of the pyrrole ring.
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~2220-2260 cm⁻¹: A sharp, medium-intensity band corresponding to the C≡N (nitrile) stretch.
-
~1400-1650 cm⁻¹: Multiple sharp bands due to the C=C and C=N stretching vibrations within the aromatic rings.[2]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. The high-resolution mass spectrum should show:
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A molecular ion peak [M+H]⁺ consistent with the calculated exact mass.
-
A characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Crystallography and Solid-State Properties
While the specific crystal structure for the 3-carbonitrile derivative is not publicly available, the structure of the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine , provides critical insights into the likely solid-state behavior.[7][8]
-
Crystal System: The parent compound crystallizes in a monoclinic system.[7]
-
Molecular Geometry: The fused azaindole skeleton is essentially planar, a key feature for packing and potential π-stacking interactions.[7][8]
-
Intermolecular Interactions: The dominant interaction in the crystal lattice is the formation of centrosymmetric dimers via pairs of N—H⋯N hydrogen bonds .[7][8] The pyrrole N-H of one molecule acts as a hydrogen bond donor to the pyridine nitrogen (N7) of a neighboring molecule. This robust, self-complementary interaction is a defining characteristic of 7-azaindoles and strongly influences properties like melting point and solubility. It is highly probable that the 3-carbonitrile derivative will exhibit similar hydrogen bonding motifs.
Experimental Protocols for Property Determination
To ensure scientific integrity, physical properties must be determined using validated, reproducible methods.
Protocol 1: Melting Point Determination via Capillary Method
-
Sample Preparation: Finely grind a small, dry sample of the compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Measurement: Heat the sample rapidly to approximately 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Protocol 2: Kinetic Aqueous Solubility Assessment
This protocol provides a high-throughput method to estimate the solubility of a compound in an aqueous buffer, which is critical for early-stage drug discovery.
-
Stock Solution: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).
-
Sample Preparation: In a 96-well plate, add the DMSO stock solution to a phosphate-buffered saline (PBS, pH 7.4) to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Analysis: Carefully transfer the supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS, comparing the result against a calibration curve prepared in a DMSO/PBS mixture.
Implications for Drug Discovery and Development
The physical properties of 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile are not just data points; they are critical parameters that guide its application in drug development.
-
Solubility and Lipophilicity (LogP): These two properties are in a constant balancing act. The azaindole core generally improves aqueous solubility compared to an indole, which is beneficial for achieving sufficient bioavailability and preventing precipitation issues in formulation. However, LogP must be carefully managed, as it dictates the ability of the final molecule to cross cellular membranes.
-
Melting Point and Crystal Packing: A high melting point, often associated with strong intermolecular forces like the N-H···N hydrogen bonding observed in the parent crystal structure, suggests high lattice energy.[7] This indicates good solid-state stability but can also correlate with lower solubility. Understanding the crystal packing is crucial for identifying and controlling potential polymorphs, which can have significant impacts on a drug's stability, dissolution rate, and manufacturability.
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Spectroscopic Fingerprint: The NMR, IR, and MS data constitute a unique "fingerprint" for the molecule. This is essential for routine quality control (QC) to confirm identity and purity of synthetic batches, for troubleshooting chemical reactions, and for providing the definitive structural proof required for regulatory filings and patent applications.
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- 3. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 4. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | TCI AMERICA [tcichemicals.com]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
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